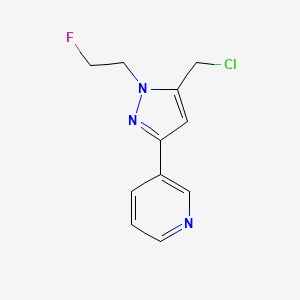
3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Übersicht
Beschreibung
3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a useful research compound. Its molecular formula is C11H11ClFN3 and its molecular weight is 239.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a pyrazole moiety, which is further functionalized with a chloromethyl group and a 2-fluoroethyl group. These structural characteristics contribute to its unique chemical properties and biological activities.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 239.67 g/mol. The presence of the chloromethyl and fluoroethyl groups enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.67 g/mol |
| Functional Groups | Chloromethyl, Fluoroethyl |
| Structural Features | Heterocyclic compound with pyridine and pyrazole rings |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chloromethyl group allows for nucleophilic substitution reactions, potentially leading to the formation of derivatives with varying biological activities. The fluorine atom can modulate the electronic properties of the molecule, enhancing its binding affinity to biological targets.
Biological Activities
Research indicates that compounds containing pyrazole and pyridine structures exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazole can reduce inflammation, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary investigations suggest that this compound may exhibit anticancer activity due to its structural features that allow for interactions with cancer-related pathways.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrazole derivatives, highlighting that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. In particular, compounds with fluorinated side chains showed increased potency against certain cancer cell lines compared to their non-fluorinated counterparts .
Another investigation focused on the interaction of similar pyrazole-pyridine compounds with muscarinic acetylcholine receptors (mAChRs). Results indicated that these compounds could act as positive allosteric modulators (PAMs) at the M4 receptor subtype, enhancing the binding affinity of acetylcholine and demonstrating potential therapeutic applications in neurological disorders .
Eigenschaften
IUPAC Name |
3-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-10-6-11(15-16(10)5-3-13)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLMJXICTDVDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















